molecular formula C3H7ClS B2537036 1-Chloroethyl methyl sulfide CAS No. 33025-66-0

1-Chloroethyl methyl sulfide

Cat. No.: B2537036
CAS No.: 33025-66-0
M. Wt: 110.6
InChI Key: XFVMALALJWFNST-UHFFFAOYSA-N
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Description

Foundational Significance in Organosulfur Halide Chemistry

Organosulfur halides are a class of compounds where a sulfur atom is bonded to both an organic radical and a halogen atom. acdlabs.com Within this classification, α-halo thioethers, such as 1-chloroethyl methyl sulfide (B99878), are of fundamental importance. Their significance lies in their dual reactivity, stemming from the presence of both a halogen and a sulfur atom on adjacent carbons.

The study of such compounds contributes to the broader understanding of organosulfur chemistry, a field that explores the properties and synthesis of organic compounds containing sulfur. wikipedia.org These compounds are integral to various areas, from biological systems, where amino acids like cysteine and methionine contain sulfur, to industrial applications. wikipedia.orgwikipedia.org The reactivity of the C-S bond and the influence of the adjacent halogen in α-halo thioethers provide a rich platform for mechanistic studies and the development of new synthetic methodologies. britannica.com

Evolution of Research Perspectives on α-Halo Thioether Systems

Research into α-halo thioether systems has evolved considerably over time. Initially, the focus was on understanding their fundamental reactions and properties. For instance, studies have explored their hydrolysis kinetics and mechanisms, providing insights into their reactivity in aqueous environments. acs.org

More recently, research has shifted towards harnessing their unique reactivity for complex molecule synthesis. For example, α-halo thioethers are now recognized as key precursors in various synthetic transformations. Their ability to act as electrophiles at the carbon bearing the halogen, while the sulfur atom can influence the reaction outcome through neighboring group participation or by stabilizing intermediates, has been exploited in numerous synthetic strategies. This evolution reflects a broader trend in organic chemistry towards developing more efficient and selective synthetic methods. The development of new catalytic systems, for instance, has expanded the scope of reactions involving thioethers and their derivatives. nih.gov

Comparative Frameworks with Related Electrophilic Sulfur-Containing Species

To fully appreciate the chemical character of 1-chloroethyl methyl sulfide, it is useful to compare it with other electrophilic sulfur-containing species. Electrophilic sulfur reagents are crucial in organic synthesis for the formation of carbon-sulfur bonds. rsc.orgresearchgate.net

One point of comparison is with sulfenyl halides (RSX). wikipedia.org While both are electrophilic, the reactivity profile of an α-halo thioether is distinct. In this compound, the electrophilic center is primarily the carbon atom attached to the chlorine, whereas in a sulfenyl halide, the sulfur atom itself is the primary electrophilic site. acsgcipr.org

Another related class of compounds is sulfoxides (R-S(O)-R') and sulfones (R-S(O)₂-R'). britannica.com Oxidation of sulfides, including α-halo thioethers, can lead to the corresponding sulfoxides and sulfones. britannica.comtandfonline.com These oxidized derivatives exhibit different reactivity patterns. For example, the presence of the electron-withdrawing sulfonyl group in a sulfone can activate adjacent protons, making them acidic. tandfonline.com

The table below provides a comparative overview of these related sulfur compounds.

Table 2: Comparison of Electrophilic Sulfur-Containing Species

Compound Class General Formula Primary Electrophilic Site Key Reactions
α-Halo Thioethers R-S-C(X)-R' α-Carbon Nucleophilic substitution
Sulfenyl Halides R-S-X Sulfur Addition to alkenes, substitution
Sulfoxides R-S(O)-R' Sulfur (in some reactions) Pummerer rearrangement
Sulfones R-S(O)₂-R' α-Carbon (acidic protons) Ramberg-Bäcklund reaction

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-1-methylsulfanylethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7ClS/c1-3(4)5-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVMALALJWFNST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(SC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Chloroethyl Methyl Sulfide

Conventional Halogenation Protocols

Conventional methods for the synthesis of α-chloro sulfides often rely on the direct chlorination of the parent sulfide (B99878) using electrophilic chlorine sources. These protocols are widely used due to the availability of the reagents and the generally straightforward reaction conditions.

Chlorination of Unsymmetrical Sulfides Using N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide (NCS) is a common and effective reagent for the α-chlorination of sulfides. The reaction proceeds by the electrophilic attack of the chlorine atom of NCS on the sulfur atom of the sulfide, forming a chlorosulfonium ion intermediate. Subsequent deprotonation at the α-carbon by the succinimide anion or another base present in the reaction mixture leads to the formation of the α-chloro sulfide.

The reaction of ethyl methyl sulfide with NCS provides a direct route to 1-chloroethyl methyl sulfide. The conditions for this reaction are typically mild, often carried out in a non-polar solvent such as toluene at reduced temperatures to control selectivity and minimize side reactions. For instance, a procedure might involve dissolving NCS in toluene, cooling the solution, and then adding the sulfide. A white precipitate of succinimide is often observed as the reaction progresses.

One of the challenges in the chlorination of unsymmetrical sulfides is controlling the regioselectivity. The chlorine atom can potentially be introduced at either α-position. The outcome is influenced by the electronic and steric nature of the alkyl groups attached to the sulfur atom.

Table 1: Representative Reaction Conditions for Chlorination with NCS

ReactantReagentSolventTemperatureProduct
Methyl SulfideN-ChlorosuccinimideToluene0 to -25 °CChloromethyl methyl sulfide

This table illustrates a general procedure often adapted for other sulfides.

Preparation via Reaction of Dimethyl Sulfide with Sulfuryl Chloride

Sulfuryl chloride (SO₂Cl₂) is another powerful chlorinating agent used for the synthesis of α-chloro sulfides. The reaction of dimethyl sulfide with sulfuryl chloride can yield chloromethyl methyl sulfide. wikipedia.org This method is effective but can sometimes lead to polychlorinated byproducts if the reaction conditions are not carefully controlled. acs.org The reaction is believed to proceed through a similar chlorosulfonium intermediate as with NCS.

Research by Bordwell and Pitt demonstrated the utility of sulfuryl chloride in preparing a number of α-chloromethyl sulfides. acs.org However, they also noted that the method was not universally applicable, failing with certain cyclic sulfides and other sulfides that have β-hydrogens, which can lead to elimination side reactions. acs.org Careful control of stoichiometry and temperature is crucial to maximize the yield of the desired monochlorinated product.

Silicon-Mediated Synthetic Routes

More recently, silicon-based reagents have emerged as valuable tools in organic synthesis, offering alternative pathways for selective transformations. Their application in the synthesis of α-chloro sulfides provides certain advantages in terms of selectivity and reaction control.

Utilization of Dimethylsilicon Dichloride in Selective Chlorination

The reaction of dimethyl sulfoxide with dimethylsilicon dichloride has been reported to produce chloromethyl methyl sulfide among other products. This reaction showcases a different approach where the sulfide precursor is generated in situ. The reaction is complex, yielding a mixture of products including hexamethyldisiloxane and octamethylcyclotetrasiloxane. Despite the mixture of products, this route demonstrates the potential of silicon halides to mediate chlorination reactions.

Mechanistic Insights into Silicon-Facilitated Transformations

Silicon-facilitated chlorinations likely proceed through the formation of a silicon-sulfur bond, which activates the sulfide towards subsequent reactions. In the case of dimethylsilicon dichloride, it can react with a sulfur-containing substrate to form an intermediate where the sulfur is bound to the silicon atom. This interaction can facilitate the transfer of a chlorine atom from the silicon reagent to the α-carbon of the sulfide moiety. The precise mechanism is likely complex and may involve multiple steps and intermediates. The Lewis acidic nature of the silicon center plays a crucial role in activating the substrate.

Strategic Optimization of Synthesis Parameters

To achieve high yields and selectivity in the synthesis of this compound, several parameters must be carefully optimized. These include the choice of chlorinating agent, solvent, reaction temperature, and stoichiometry.

Chlorinating Agent: The reactivity of the chlorinating agent is a key factor. NCS is generally considered a milder and more selective reagent compared to sulfuryl chloride, which can sometimes lead to over-chlorination or other side reactions. acs.orgwikipedia.org

Solvent: The choice of solvent can influence the reaction rate and selectivity. Non-polar solvents like toluene or dichloromethane are commonly used to avoid side reactions with the solvent.

Temperature: Low temperatures (e.g., 0 °C to -25 °C) are often employed to control the exothermicity of the reaction and to enhance the selectivity for the desired product. orgsyn.org This is particularly important with highly reactive chlorinating agents.

Stoichiometry: Precise control of the molar ratio of the sulfide to the chlorinating agent is essential to prevent the formation of di- or polychlorinated products. Using a slight excess of the sulfide can sometimes help to ensure that the chlorinating agent is fully consumed.

By carefully controlling these parameters, the synthesis of this compound can be optimized to produce the desired product in high yield and purity, making it readily available for its use as a synthetic intermediate.

Influence of Solvent Systems on Reaction Yield and Selectivity

The solvent medium plays a crucial role in the outcome of the synthesis of this compound. While the reaction can be performed without a solvent, the use of a solvent can help to control the reaction temperature, improve the solubility of reactants, and influence the selectivity of the chlorination process.

Research into the alpha-chlorination of sulfides has explored various solvents, with chlorinated hydrocarbons being a common choice. For instance, the use of dichloromethane as a solvent in the related methylthiomethylation of aromatics using this compound has been documented. In the context of chlorination reactions, the solvent's polarity and its ability to stabilize charged intermediates can significantly impact the reaction pathway and, consequently, the product distribution.

While a comprehensive comparative study on a wide range of solvents for the specific synthesis of this compound is not extensively detailed in the available literature, the selection of an inert solvent is critical to prevent side reactions. The ideal solvent should be unreactive towards the chlorinating agent and the product.

To illustrate the potential impact of solvent choice, consider the following hypothetical data based on general principles of organic synthesis. Non-polar, aprotic solvents are often favored for radical chlorinations, while polar aprotic solvents might be suitable for reactions involving polar intermediates.

Table 1: Hypothetical Influence of Solvent on the Synthesis of this compound

SolventDielectric Constant (ε)Product Yield (%)Selectivity for Monochlorination (%)
Carbon Tetrachloride2.27585
Dichloromethane9.18080
Tetrahydrofuran (B95107) (THF)7.56570
Acetonitrile37.55060

Determination of Optimal Stoichiometric Ratios

The stoichiometry of the reactants, specifically the molar ratio of dimethyl sulfide to the chlorinating agent (e.g., sulfuryl chloride or molecular chlorine), is a critical factor in controlling the extent of chlorination. The goal is to achieve monosubstitution, yielding this compound, while minimizing the formation of di-, tri-, and perchlorinated byproducts.

In the chlorination of dimethyl sulfide, it has been observed that the replacement of the first hydrogen atom is the initial step. To favor the formation of the monochlorinated product, it is common practice to use an excess of dimethyl sulfide relative to the chlorinating agent. This statistical approach increases the probability of the chlorinating agent reacting with an unchlorinated dimethyl sulfide molecule rather than the desired this compound.

Conversely, using an excess of the chlorinating agent will inevitably lead to a higher degree of chlorination, reducing the yield of the target compound. The optimal ratio is a balance between achieving a reasonable conversion of the limiting reactant and maximizing the selectivity for the desired product.

Table 2: Hypothetical Effect of Stoichiometric Ratio on this compound Synthesis

Molar Ratio (Dimethyl Sulfide : Chlorinating Agent)This compound Yield (%)Dichlorinated Byproduct (%)
2 : 1605
1.5 : 17510
1 : 18515
1 : 1.57025
1 : 25040

This table presents a hypothetical scenario to illustrate the principle of stoichiometric control. Precise experimental data requires empirical determination.

Kinetic Aspects and Reaction Duration Optimization

The kinetics of the chlorination of dimethyl sulfide are influenced by factors such as temperature, concentration of reactants, and the presence of initiators or catalysts. A gas-phase kinetic study of the reaction between molecular chlorine and dimethyl sulfide has shown that the reaction proceeds to form chloromethyl methyl sulfide. The rate constant for this gas-phase reaction has been determined, providing fundamental insights into the reaction mechanism.

In a laboratory or industrial setting, the optimization of reaction duration is crucial for maximizing throughput and minimizing energy consumption. The reaction progress can be monitored using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the point at which the concentration of the desired product is at its maximum and the formation of byproducts begins to increase significantly.

The reaction time is intrinsically linked to the reaction temperature. Higher temperatures generally lead to faster reaction rates, but they can also decrease selectivity and promote decomposition of the product. Therefore, a careful balance between reaction rate and selectivity must be achieved. For many chlorination reactions, low temperatures are initially employed to control the exothermicity of the reaction, followed by a period at a higher temperature to ensure complete conversion.

Table 3: Hypothetical Optimization of Reaction Duration for this compound Synthesis

Reaction Time (hours)Temperature (°C)Conversion of Dimethyl Sulfide (%)Yield of this compound (%)
105045
208075
409585
609883
2259880

This table is a hypothetical representation of a typical optimization process. The optimal conditions would need to be determined experimentally for a specific set of reactants and equipment.

Mechanistic Investigations of 1 Chloroethyl Methyl Sulfide Reactivity

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions are fundamental to the chemistry of 1-chloroethyl methyl sulfide (B99878) and related α-chloro sulfides. The mechanism of these reactions can shift between associative (Sₙ2) and dissociative (Sₙ1) pathways, largely influenced by the solvent and the structure of the substrate.

Elucidation of Sₙ2 Hydrolysis Mechanisms

The hydrolysis of α-chloro sulfides can proceed through a bimolecular nucleophilic substitution (Sₙ2) mechanism, particularly with strong nucleophiles in solvents with relatively low ionizing power. In this pathway, a water molecule, acting as the nucleophile, directly attacks the carbon atom bonded to the chlorine. This attack occurs from the side opposite to the leaving group (chloride ion), leading to an inversion of configuration at the carbon center.

The reaction proceeds through a single, concerted transition state where the bond to the nucleophile is forming concurrently as the bond to the leaving group is breaking. For compounds like para-substituted phenyl chloromethyl sulfides reacting with aniline in dimethylformamide, studies have shown a modest accelerating effect from electron-supplying substituents, which is consistent with an Sₙ2 reaction where bond-breaking is slightly ahead of bond-making in the transition state nih.gov.

Kinetics of Solvolysis and the Role of Solvent Effects

Solvolysis, a type of nucleophilic substitution where the solvent acts as the nucleophile, is highly sensitive to the properties of the solvent medium. The rate of solvolysis for α-chloro sulfides is significantly influenced by both the solvent's nucleophilicity (its ability to donate an electron pair) and its ionizing power (its ability to stabilize separated charges).

Kinetic studies reveal the profound impact of substrate structure on reactivity. For instance, during hydrolysis in a 5 M water-dioxane mixture at 25°C, chloromethyl methyl sulfide reacts approximately 200 times faster than phenylthiomethyl chloride (chloromethyl phenyl sulfide) nih.gov. This difference underscores the electronic influence of the group attached to the sulfur atom on the reaction rate. The specific rates of solvolysis for chloromethyl methyl sulfide have been determined at 25.0°C across a variety of pure and binary solvents to analyze these effects quantitatively researchgate.net. The rate of reaction generally increases as the proportion of water is increased in binary solvent mixtures, indicating a strong dependence on solvent polarity.

Interactive Table: Illustrative Solvolysis Rate Constants for an α-Chloro Sulfide in Various Solvents

Below is a representative table illustrating how the rate constant (k) for the solvolysis of an α-chloro sulfide might change with solvent composition.

Solvent System% OrganicRate Constant (s⁻¹)
Ethanol-Water100%k₁
Ethanol-Water80%k₂ (> k₁)
Methanol-Water100%k₃
Methanol-Water80%k₄ (> k₃)
Acetone-Water80%k₅
TFE-Water97%k₆

Note: This table is illustrative. TFE refers to 2,2,2-trifluoroethanol. The trend shows that increasing water content (higher ionizing power) generally increases the reaction rate.

Application of the Grunwald-Winstein Equation in Rate Constant Analysis

To quantitatively dissect the influence of the solvent on the reaction mechanism, the extended Grunwald-Winstein equation is employed. This linear free energy relationship correlates the solvolysis rate constants of a substrate in various solvents. The equation is expressed as:

log(k/k₀) = lNT + mYCl

where:

k and k₀ are the solvolysis rate constants in a given solvent and a reference solvent (80% ethanol/20% water), respectively.

l is the sensitivity of the substrate to the solvent's nucleophilicity (NT).

m is the sensitivity of the substrate to the solvent's ionizing power (YCl).

The values of l and m provide insight into the nature of the transition state. A high m value (approaching 1.0) suggests a mechanism with significant charge separation and carbocationic character, typical of an Sₙ1 reaction. A significant l value indicates that the solvent is acting as a nucleophile in the rate-determining step, characteristic of an Sₙ2 reaction.

For the solvolysis of chloromethyl phenyl sulfide, analysis using the two-term Grunwald-Winstein equation yielded an l value of 0.27 ± 0.08 and an m value of 0.76 ± 0.06 nih.gov. These values suggest a mechanism that is not a pure Sₙ1 or Sₙ2, but rather an ionization process where the incipient carbocation is stabilized by nucleophilic solvation from the solvent in the rate-determining step nih.gov. The relatively high m value points to substantial C-Cl bond breaking and positive charge development on the α-carbon in the transition state.

Table: Grunwald-Winstein Parameters for Solvolysis of α-Chloro Sulfides

Compoundl valuem valueInferred Mechanism
Chloromethyl phenyl sulfide0.27 ± 0.080.76 ± 0.06Ionization with nucleophilic solvation nih.gov
Chloromethyl p-chlorophenyl sulfide0.22 ± 0.080.67 ± 0.06Ionization with nucleophilic solvation nih.gov

Alkylation and Electrophilic Reactivity

Beyond solvolysis, 1-chloroethyl methyl sulfide functions as an electrophile, specifically as an alkylating agent, in various organic transformations. Its reactivity is governed by the electrophilicity of the carbon atom attached to the chlorine and the stabilization of the reaction intermediate.

Role as an Alkylating Agent in Organic Transformations

Alpha-chloro sulfides are effective alkylating agents, capable of transferring a methylthioalkyl group to a nucleophile. Chloromethyl methyl sulfide, a related compound, is used in organic synthesis to introduce the CH₂SCH₃ group orgsyn.org. This reactivity is harnessed for various purposes, including the formation of protecting groups and the synthesis of more complex molecules. For example, it reacts with the cyclopentadienyliron dicarbonyl anion to form an intermediate that is subsequently used as a methylene transfer reagent for cyclopropanation orgsyn.org. This demonstrates its utility in forming new carbon-heteroatom and carbon-carbon bonds.

Formation and Stabilization of Thiocarboxonium Ion Intermediates

The enhanced reactivity of α-chloro sulfides in ionization pathways (Sₙ1-like reactions) is attributed to the ability of the adjacent sulfur atom to stabilize the resulting carbocation. When the chloride ion departs, the lone pair of electrons on the sulfur atom can delocalize to stabilize the positive charge on the α-carbon. This results in the formation of a resonance-stabilized cation known as a thiocarboxonium ion (or sulfenium ion).

The resonance structures for the intermediate formed from this compound would be: CH₃-S-C⁺H-CH₃ ↔ CH₃-S⁺=CH-CH₃

This anchimeric assistance (neighboring group participation) by the sulfur atom significantly lowers the activation energy for the ionization step. The formation of this stabilized intermediate explains why these substrates can undergo reactions with considerable Sₙ1 character, even when they are formally primary or secondary halides. The significant m values observed in Grunwald-Winstein analyses for related compounds provide strong evidence for the formation of these charge-delocalized intermediates in the rate-determining step of solvolysis nih.gov.

Strategies for Addressing Product Selectivity in Alkylation Reactions

The alkylation of substrates bearing an α-chloro sulfide moiety, such as this compound, presents a nuanced challenge in controlling product selectivity. The presence of both a reactive C-Cl bond and a sulfur atom that can influence nearby reactions necessitates carefully designed strategies to achieve desired outcomes. Research into related α-halo sulfides and sulfoxides provides a framework for understanding and controlling the regioselectivity and stereoselectivity of these reactions.

A primary consideration in the alkylation of this compound is the competition between direct nucleophilic substitution at the chlorinated carbon (an SN2 pathway) and other potential reaction pathways, such as elimination or rearrangement. The choice of nucleophile, solvent, and reaction temperature can significantly influence the predominant reaction pathway.

Control of Regioselectivity:

The regioselectivity of alkylation reactions involving α-chloro sulfides can be directed by the nature of the nucleophile and the reaction conditions. For instance, soft nucleophiles are generally expected to favor attack at the electrophilic carbon bearing the chlorine atom. However, the presence of the adjacent sulfur atom can lead to more complex reactivity.

One advanced strategy to control reactivity involves a sulfoxide-metal exchange reaction. While this is more directly applicable to the corresponding sulfoxide, the underlying principle of using organometallic reagents to generate a reactive intermediate at a specific position is relevant. For example, treatment of an α-chloro sulfoxide with an organolithium reagent can lead to a carbenoid-type species, which can then react with various electrophiles. A similar approach with this compound, perhaps involving a Lewis acid to activate the C-Cl bond, could potentially offer a pathway to controlled C-C bond formation.

Conjugate addition reactions represent another strategy, particularly when the α-chloro sulfide is part of a larger, unsaturated system. In such cases, the nucleophile may preferentially add to the β-carbon of an α,β-unsaturated system, rather than directly displacing the chloride. While this compound itself is not an α,β-unsaturated system, this principle becomes important when considering its potential derivatives or reaction intermediates.

Illustrative Data on Nucleophilic Substitution of α-Chloro Sulfides:

NucleophileSolventTemperature (°C)Major Product(s)Observations
ThiophenoxideTHF251-(Phenylthio)ethyl methyl sulfideSN2 displacement of chloride
Sodium CyanideDMSO502-(Methylthio)propanenitrileSN2 displacement of chloride
Lithium dimethylcuprateDiethyl ether-78 to 01-Ethyl-1-(methylthio)ethaneC-C bond formation
t-Butoxidet-Butanol80Methyl vinyl sulfideElimination reaction predominates

Note: This table is illustrative and based on general principles of α-chloro sulfide reactivity. Actual yields and product distributions would need to be determined experimentally for this compound.

Oxidative Chemistry of the Sulfur Center

The sulfur atom in this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. The selective oxidation to either the sulfoxide or the sulfone is a critical aspect of the chemistry of this compound, as the oxidation state of the sulfur significantly alters the molecule's electronic properties and reactivity.

Pathways to Sulfoxide Formation

The selective oxidation of sulfides to sulfoxides is a well-established transformation in organic chemistry, and numerous reagents have been developed to achieve this without significant over-oxidation to the sulfone. nih.govrsc.org The presence of the α-chloro substituent in this compound may influence the reactivity of the sulfur atom towards oxidation, but the fundamental pathways remain the same.

Common oxidizing agents for the conversion of sulfides to sulfoxides include:

Hydrogen Peroxide: Often used in the presence of a catalyst, such as a metal complex or an acid, to control its reactivity. nih.gov For instance, hydrogen peroxide in glacial acetic acid has been shown to be an effective system for the selective oxidation of various sulfides to sulfoxides in high yields. nih.gov

Peroxy Acids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are effective for sulfide oxidation. Stoichiometric control is crucial to prevent the formation of the sulfone.

Halogen-Based Reagents: Reagents such as sodium periodate or N-chlorosuccinimide (NCS) in the presence of water can selectively oxidize sulfides. researchgate.net The use of N-chloramines has also been explored for the stereoselective oxidation of sulfides.

Electrochemical Methods: Anodic oxidation offers a "green" alternative for the selective oxidation of sulfides to sulfoxides, often using a mediator to facilitate the electron transfer process. rsc.org

The general mechanism for the oxidation of a sulfide to a sulfoxide involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent.

Table of Reagents for Sulfide to Sulfoxide Oxidation:

Oxidizing AgentCatalyst/ConditionsTypical Yield (%)Selectivity (Sulfoxide:Sulfone)
Hydrogen PeroxideGlacial Acetic Acid90-99High
m-CPBADichloromethane, 0 °C>90Good with 1 equivalent
Sodium PeriodateMethanol/WaterHighExcellent
N-ChlorosuccinimideWaterGoodGood
Anodic OxidationNaCl (mediator)Good to ExcellentHigh

Note: Yields and selectivities are general and can vary depending on the specific substrate and reaction conditions.

Transformations Leading to Sulfones

Further oxidation of the sulfoxide derived from this compound, or the direct oxidation of the sulfide itself with stronger oxidizing agents or harsher conditions, leads to the formation of the corresponding sulfone. Sulfones are generally more stable and less reactive than sulfoxides.

A variety of oxidizing systems can be employed for the synthesis of sulfones from sulfides:

Excess Hydrogen Peroxide: In the presence of catalysts like tungsten or niobium carbide, hydrogen peroxide can efficiently oxidize sulfides to sulfones. organic-chemistry.org

Potassium Permanganate (KMnO4): A strong oxidizing agent that readily converts sulfides to sulfones.

Oxone® (2KHSO5·KHSO4·K2SO4): A versatile and environmentally friendly oxidizing agent for the conversion of sulfides to sulfones.

In situ Generated Chlorine Dioxide: A method utilizing sodium chlorite and hydrochloric acid has been developed for the efficient and selective oxidation of sulfides to sulfones. mdpi.com

The choice of reagent and reaction conditions is critical to ensure complete oxidation to the sulfone without unwanted side reactions, which could be promoted by the presence of the α-chloro group.

Table of Reagents for Sulfide to Sulfone Oxidation:

Oxidizing AgentCatalyst/ConditionsTypical Yield (%)
Hydrogen Peroxide (excess)Niobium CarbideHigh
Potassium PermanganateAcetic AcidGood to Excellent
Oxone®Methanol/WaterHigh
Sodium Chlorite/HClAcetonitrileUp to 96

Note: Yields are general and can vary depending on the specific substrate and reaction conditions.

Advanced Synthetic Applications of 1 Chloroethyl Methyl Sulfide

Protective Group Strategies in Multistep Synthesis

The methylthiomethyl (MTM) group is a valuable protecting group for alcohols and carboxylic acids due to its stability under various conditions and its selective removal. 1-Chloroethyl methyl sulfide (B99878) is the key reagent for introducing this protective group.

The protection of hydroxyl groups is a critical step in the synthesis of complex molecules to prevent unwanted side reactions. acs.org 1-Chloroethyl methyl sulfide provides an effective method for converting alcohols into their corresponding methylthiomethyl (MTM) ethers. chemicalbook.com This protection is stable under both mild acidic and strongly basic conditions. masterorganicchemistry.com

The formation of MTM ethers can be achieved by treating an alcohol with this compound in the presence of a base, such as sodium hydride. chemicalbook.com This reaction proceeds via a Williamson ether synthesis-type mechanism.

Reaction Scheme for MTM Ether Formation:

The removal of the MTM group (deprotection) can be accomplished under specific and mild conditions that often leave other protecting groups, like MOM or MEM ethers, intact. masterorganicchemistry.com Common methods for deprotection involve reagents like mercury(II) chloride or silver nitrate. orgsyn.org

Protection/Deprotection Condition Reagents Typical Substrate
Protection This compound, Sodium Hydride (NaH) Primary, Secondary, and Tertiary Alcohols
Deprotection Mercury(II) chloride (HgCl₂), Calcium Carbonate (CaCO₃) MTM Ethers
Deprotection Silver Nitrate (AgNO₃) MTM Ethers

In addition to protecting alcohols, this compound is used to protect carboxylic acids by converting them into methylthiomethyl (MTM) esters. orgsyn.orgwikipedia.org This strategy is useful in syntheses where the acidic proton of the carboxylic acid needs to be masked. orgsyn.org

The synthesis of MTM esters is typically achieved by reacting the carboxylate salt of the acid with this compound. wikipedia.org For instance, the potassium salt of a carboxylic acid can be treated with the reagent in the presence of sodium iodide and 18-crown-6 (B118740) to yield the corresponding MTM ester. chemicalbook.com

Reaction Scheme for MTM Ester Formation:

Deprotection of MTM esters to regenerate the carboxylic acid can be performed under neutral or acidic conditions. orgsyn.org This selective removal makes the MTM group a practical choice in multistep synthetic sequences.

Precursor in Diverse Chemical Syntheses

This compound serves as a versatile precursor in a variety of organic syntheses, leveraging the reactivity of both the chloro and methylthio functional groups. Its ability to generate key intermediates makes it a valuable tool for constructing more complex molecular architectures.

This compound is a direct precursor to methyl vinyl sulfide through a base-promoted elimination reaction. This transformation, a dehydrochlorination, involves the removal of a proton from the carbon adjacent to the methylthio group and the expulsion of the chloride ion. This process is typically achieved by treatment with a suitable base. The resulting methyl vinyl sulfide is a valuable building block in its own right, participating in various addition and polymerization reactions.

The general mechanism for this elimination is outlined below:

A base abstracts a proton from the carbon alpha to the sulfur atom.

The resulting electron pair forms a pi bond.

Simultaneously, the chloride ion departs from the adjacent carbon.

This reaction provides a straightforward route to functionalized vinyl sulfides, which are important intermediates in organic synthesis.

The presence of a thioether and an alkyl chloride within the same molecule allows this compound to be a precursor for sulfonium (B1226848) ion intermediates. These reactive species can be generated through several pathways. For instance, the sulfur atom of this compound can act as a nucleophile, attacking an electrophile to form a sulfonium salt.

Alternatively, and more commonly for α-chloro sulfides, the compound can act as an alkylating agent. The reaction of this compound with another sulfide (R₂S) would lead to the formation of a new sulfonium salt, [R₂S(CH(CH₃)SCH₃)]⁺Cl⁻. These sulfonium salts are useful as alkylating agents themselves or can undergo further transformations, such as elimination or rearrangement reactions. The formation of these sulfonium intermediates opens avenues for the construction of complex sulfur-containing molecules.

This compound can be converted into its corresponding Grignard reagent, (1-(methylthio)ethyl)magnesium chloride. This is achieved by reacting the chloroalkane with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF). The resulting organometallic compound is a potent nucleophile, with the carbon atom bonded to magnesium bearing a partial negative charge.

This Grignard reagent readily participates in nucleophilic addition reactions with a wide range of electrophiles, most notably the carbonyl group of aldehydes and ketones. The addition to a carbonyl carbon results in the formation of a new carbon-carbon bond and, after acidic workup, yields an alcohol. This reaction is a powerful tool for carbon chain extension and the synthesis of functionalized alcohols.

The table below illustrates the expected products from the reaction of (1-(methylthio)ethyl)magnesium chloride with representative carbonyl compounds.

Carbonyl ReactantStructureProduct after WorkupProduct Class
BenzaldehydeC₆H₅CHO1-phenyl-2-(methylthio)propan-1-olSecondary Alcohol
Acetone(CH₃)₂CO2-methyl-3-(methylthio)butan-2-olTertiary Alcohol

This compound is a potential precursor for the generation of a methyl-substituted thiocarbonyl ylide. Thiocarbonyl ylides are highly reactive 1,3-dipoles that are valuable intermediates in the synthesis of sulfur-containing heterocycles. While the parent thiocarbonyl ylide is often generated from precursors like chloromethyl trimethylsilylmethyl sulfide, this compound can analogously serve to generate a substituted ylide. nuph.edu.uaacs.org This generation can be initiated by a Lewis acid or a desilylating agent in related systems, which facilitates the formation of the transient ylide.

Once formed, these thiocarbonyl ylides readily undergo [3+2] cycloaddition reactions with a variety of dipolarophiles. uzh.chumich.edu For example, reaction with an electron-deficient alkene leads to the formation of a five-membered tetrahydrothiophene (B86538) ring system. This cycloaddition is a powerful method for the construction of S-heterocycles, which are prevalent motifs in many biologically active molecules and functional materials. The reaction is often highly stereospecific, allowing for the controlled synthesis of complex cyclic structures. nuph.edu.ua

The general scheme for this process is as follows:

Generation of the methyl-substituted thiocarbonyl ylide from this compound.

In situ trapping of the ylide with a suitable dipolarophile (e.g., dimethyl maleate).

Formation of a substituted tetrahydrothiophene derivative through a concerted [3+2] cycloaddition.

This methodology provides an efficient route to highly functionalized sulfur heterocycles that would be challenging to synthesize through other means.

Catalytic and Accelerated Reaction Conditions

Microwave irradiation has become a widely used technique to accelerate a variety of organic reactions. One area where it has been applied is in the ring cleavage of epoxides. These reactions typically involve a nucleophile attacking one of the electrophilic carbons of the epoxide ring, leading to the formation of a β-substituted alcohol.

While microwave assistance is known to facilitate the ring-opening of epoxides with various nucleophiles, the specific application of this compound in this context is not extensively documented in the scientific literature. In principle, the sulfide moiety could act as a nucleophile to open the epoxide ring, potentially catalyzed by a Lewis acid. Microwave heating could accelerate this process, leading to the formation of a β-hydroxy sulfonium salt, which could then undergo further reactions. However, without specific research findings, this remains a hypothetical application.

Palladium-Catalyzed Methylthiolation of Aryl Electrophiles Utilizing this compound Derivatives

There is a notable lack of specific research in the scientific literature detailing the use of this compound or its direct derivatives as agents in palladium-catalyzed methylthiolation of aryl electrophiles. This area of C-S bond formation is a significant field in organic synthesis, with palladium-catalyzed cross-coupling reactions being a cornerstone for creating complex molecules from aryl halides and organometallic reagents. nobelprize.orglibretexts.org

However, prominent studies in this domain have focused on the application of derivatives of chloromethyl methyl sulfide , an isomer of this compound. For instance, a novel anion-shuttle-type methylthiolation agent, 4-((methylthio)methyl)morpholine, is synthesized from chloromethyl methyl sulfide. This derivative has been successfully employed in the palladium-catalyzed methylthiolation of a wide array of aryl electrophiles, including challenging substrates like chloroarenes. The innovation of this approach lies in the controlled, in-situ release of methylthiolate anions, which circumvents the common issue of catalyst deactivation caused by the coordination of excess thiolate nucleophiles to the palladium center. While this showcases a significant advancement in methylthiolation chemistry, it is crucial to note that the foundational reagent is chloromethyl methyl sulfide, and similar applications involving this compound are not reported in the reviewed literature.

Role of Phase-Transfer Catalysts in Regioselectivity

Phase-transfer catalysis (PTC) is a powerful methodology in organic synthesis that facilitates reactions between reactants located in different immiscible phases (e.g., solid-liquid or liquid-liquid). crdeepjournal.orgunimi.it By employing a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, anionic reagents can be transported from an aqueous or solid phase into an organic phase where the reaction occurs, often leading to increased reaction rates, milder conditions, and enhanced selectivity. crdeepjournal.org

The application of PTC is particularly valuable for controlling regioselectivity in various reactions, including S-alkylations. crdeepjournal.org For instance, PTC has been successfully used to achieve chemo- and regioselective addition reactions in the synthesis of functionalized divinyl sulfides and 1,3-thiaselenoles. mdpi.com

Despite the broad utility of phase-transfer catalysis, a specific examination of its role in controlling the regioselectivity of reactions involving This compound is not available in the reviewed scientific literature. While the principles of PTC suggest it could potentially influence the outcome of nucleophilic substitution reactions with this compound, which possesses reactive sites, dedicated studies, research findings, or established protocols for this specific substrate are not documented. Therefore, no detailed research findings or data tables on this topic can be presented.

Spectroscopic and Computational Investigations of Molecular Structure and Reactivity

Conformational Analysis and Stereoelectronic Effects

The spatial arrangement of atoms in 1-chloroethyl methyl sulfide (B99878) is dictated by a delicate balance of steric and electronic interactions, leading to a preference for specific rotational isomers, or rotamers.

Experimental Determination of Rotational Equilibria

Experimental techniques such as Nuclear Magnetic Resonance (NMR) and infrared spectroscopy have been employed to probe the rotational equilibria of 1-chloroethyl methyl sulfide and related compounds. usp.brresearchgate.net These methods allow for the identification and quantification of the different conformers present in a sample. For instance, in analogous sulfur-containing compounds, NMR and infrared spectroscopy have demonstrated the prevalence of the gauche conformer, where the chlorine and methyl groups are in proximity. usp.brresearchgate.net

Theoretical Predictions of Gauche and Anti Rotamer Stability

Theoretical calculations have been instrumental in understanding the relative stabilities of the different rotamers of this compound. The two primary conformers are the gauche and anti rotamers, which differ in the dihedral angle between the Cl-C and S-CH3 bonds.

Computational studies have shown that for the related chloromethyl methyl sulfide, the gauche rotamer is significantly more stable than the anti rotamer in the gas phase, with a calculated energy difference of approximately 3.2 kcal/mol. usp.brresearchgate.net This preference for the gauche conformation is attributed to the anomeric effect, a stereoelectronic interaction involving the delocalization of a lone pair of electrons from the sulfur atom into the antibonding orbital of the carbon-chlorine bond (nS → σ*C-Cl). researchgate.net This interaction stabilizes the gauche arrangement. While the energy difference for ethyl methyl sulfide is negligible, the gauche conformer of the β-methylthioethyl radical is calculated to be more stable than the anti conformer by 4.1 kJ mol⁻¹. ucl.ac.uk

Table 1: Calculated Rotamer Stability for a Related Sulfide

CompoundConformerRelative Energy (kcal/mol)
Chloromethyl methyl sulfideGauche0.0
Anti3.2 usp.brresearchgate.net

This table illustrates the significant stabilization of the gauche conformer in a closely related sulfide, a trend that informs our understanding of this compound.

Analysis of Barriers to Internal Rotation

Quantum Chemical Calculations and Electronic Structure

Quantum chemical calculations, including ab initio and Density Functional Theory (DFT) methods, have provided a detailed picture of the molecular geometry and electronic structure of this compound.

Ab Initio and Density Functional Theory (DFT) Studies on Optimized Molecular Geometry

Ab initio and DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. aip.orgacs.org These calculations have confirmed that for related sulfides, the gauche conformation is the preferred geometry. researchgate.net The calculations provide precise bond lengths, bond angles, and dihedral angles that characterize the molecular structure. iucr.org

Table 2: Representative Optimized Geometrical Parameters for a Related Sulfide (Gauche Conformer)

ParameterCalculated Value
C-S Bond Length(Value not explicitly found in search results)
C-Cl Bond Length(Value not explicitly found in search results)
C-S-C Bond Angle(Value not explicitly found in search results)
Cl-C-S-C Dihedral Angle~60° (characteristic of a gauche conformer)

This table presents typical parameters that would be obtained from DFT calculations, illustrating the kind of detailed structural information these methods provide.

Calculation of Normal Mode Vibrational Frequencies, Infrared and Raman Intensities

Quantum chemical calculations can also predict the vibrational frequencies of a molecule, which correspond to the various ways the atoms can move relative to each other. dtic.millibretexts.org These calculated frequencies can be compared with experimental infrared and Raman spectra to aid in the assignment of observed vibrational bands to specific molecular motions. osti.govacs.orgarxiv.org The calculations also provide the intensities of these absorptions, further assisting in the interpretation of experimental spectra. dtic.mil For instance, the C-S stretching and C-Cl stretching frequencies are characteristic vibrations that can be identified and analyzed. dtic.mil

Table 3: Calculated Vibrational Frequencies for a Related Sulfide

Vibrational ModeCalculated Frequency (cm⁻¹)
C-S stretch739.7 (for CH₂ClSH) dtic.mil
C-Cl stretch638.1 (for CH₂ClSH) dtic.mil

This table provides examples of calculated vibrational frequencies for a related molecule, demonstrating the utility of computational methods in understanding the vibrational spectra of this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational chemistry method that translates complex wavefunctions into the familiar language of Lewis structures, including localized bonds, lone pairs, and antibonding orbitals. q-chem.com This approach provides quantitative insight into intramolecular and intermolecular bonding, charge transfer, and hyperconjugative interactions by examining the delocalization of electron density between occupied Lewis-type orbitals and formally unoccupied non-Lewis-type orbitals. nih.govtaylorandfrancis.com

A key stereoelectronic interaction in α-chloro sulfides like this compound is the anomeric effect. This effect is generally attributed to a stabilizing hyperconjugative interaction where a lone pair (n) on a heteroatom delocalizes into an adjacent antibonding sigma orbital (σ). rsc.orgrsc.org In the case of this compound and its analogs, the specific interaction of interest is the donation of electron density from a sulfur lone pair into the antibonding orbital of the carbon-chlorine bond (nS→σCCl). researchgate.netresearchgate.net

Theoretical studies on the closely related chloromethyl methyl sulfide have shown that this nS→σ*CCl anomeric effect plays a dominant role in stabilizing the gauche conformation of the molecule. researchgate.netresearchgate.net This interaction requires a specific stereochemical arrangement where the sulfur lone pair orbital is anti-periplanar to the C-Cl bond, an alignment that is achieved in the gauche rotamer. rsc.org The stabilization energy provided by this effect is significant, with calculations indicating that the gauche rotamer of chloromethyl methyl sulfide is approximately 3.2 kcal/mol more stable than the anti conformer in the gas phase, largely due to this interaction. researchgate.net This preference for a gauche conformation, driven by the anomeric effect, is a critical determinant of the molecule's three-dimensional structure and reactivity.

Table 2: Second-Order Perturbation Theory Analysis of Donor-Acceptor Interactions in NBO Analysis This table illustrates typical hyperconjugative interactions and their stabilization energies (E(2)) found in related organosulfur compounds. The specific values for this compound would require a dedicated computational study.

Donor Orbital (i)Acceptor Orbital (j)E(2) (kcal/mol)Interaction Type
n(S)σ(C-Cl)HighAnomeric Effect
n(S)σ(C-H)ModerateHyperconjugation
σ(C-H)σ(S-C)LowHyperconjugation
σ(S-C)σ(C-Cl)LowHyperconjugation
Source: Based on general principles of NBO analysis and findings for analogous compounds. nih.govresearchgate.netsmolecule.com

Theoretical Studies of Isotopic Scrambling Mechanisms

Theoretical investigations have been conducted to understand the potential for isotopic scrambling in chloroalkyl sulfides, specifically focusing on the isomer 2-chloroethyl methyl sulfide. acs.orgumn.edu Such studies are crucial for interpreting experimental results from isotopic labeling experiments, which are often used to elucidate reaction mechanisms. A computational study by William H. Donovan explored potential mechanisms for the scrambling of isotopes between the C1 and C2 positions of the ethyl group in 2-chloroethyl methyl sulfide. umn.eduacs.org

The investigation considered two primary pathways for this scrambling:

A Chlorine-Bridged Cation (Thiiranium Ion) Intermediate: This mechanism involves the formation of a cyclic sulfonium (B1226848) ion, also known as an episulfonium or thiiranium ion. In this symmetric intermediate, the two carbon atoms of the ethyl group become equivalent. Subsequent attack by the chloride ion at either carbon atom would lead to a mixture of the original and the isotopically scrambled product.

A 1,2-Hydride Shift Mechanism: This pathway involves the migration of a hydride ion from one carbon to the adjacent carbon atom, proceeding through a proton-bridged transition state. This would also result in the effective swapping of the positions of the carbon atoms.

The theoretical calculations aimed to determine the energy barriers associated with these proposed mechanisms to assess their feasibility. acs.orgumn.edu Such computational approaches provide critical insights into the transition state geometries and the energetics of potential rearrangement pathways that are often difficult to observe directly through experimental means. acs.org While this specific study focused on the 2-chloro isomer, the mechanistic principles, such as the formation of a thiiranium ion intermediate, are fundamental to the chemistry of β-substituted sulfides and are relevant for understanding the potential reactivity of this compound under certain conditions. acs.org

Analog Studies and Mechanistic Modeling in Advanced Chemical Research

1-Chloroethyl Methyl Sulfide (B99878) as a Model Compound for Chemical Agent Reactivity

1-Chloroethyl methyl sulfide (CEMS), a monofunctional analog of sulfur mustard, serves as a crucial model compound in chemical research. nih.govnih.gov Its structure, featuring a single 2-chloroethyl group attached to a methyl sulfide moiety, allows for the study of the fundamental reaction mechanisms of sulfur mustards without the complexities introduced by the second reactive arm present in bifunctional agents like bis(2-chloroethyl)sulfide (sulfur mustard, SM). nih.govnih.govrsc.org As a direct-acting, electrophilic agent, CEMS provides a simplified yet relevant system for investigating the interactions of these hazardous compounds with biological macromolecules. nih.gov

The electrophilic reactivity of CEMS is mechanistically similar to that of other sulfur mustards, such as its close analog 2-chloroethyl ethyl sulfide (CEES) and the bifunctional sulfur mustard itself. nih.gov The key step governing their reactivity in aqueous solutions is the spontaneous, rate-determining dissociation of the chloride ion. nih.gov This intramolecular cyclization results in the formation of a highly reactive, cyclic episulfonium ion (also referred to as a sulfonium (B1226848) ion). nih.govnih.govnih.gov

This episulfonium ion is a potent electrophile that rapidly reacts with available nucleophiles. nih.govnih.gov The primary difference in reactivity between monofunctional analogs like CEMS and CEES, and the bifunctional sulfur mustard, lies in the subsequent reactions. While CEMS and CEES can form only monoadducts with cellular targets, sulfur mustard can react a second time via its other chloroethyl group, leading to the formation of cross-links in macromolecules like DNA, which can be more difficult for cellular repair mechanisms to handle. nih.govnih.gov

The reaction pathway can be summarized as:

Intramolecular Cyclization (S_N1): The chloroethyl sulfide undergoes a first-order nucleophilic substitution where the sulfur atom acts as an internal nucleophile, displacing the chloride ion to form a strained, three-membered episulfonium ring. nih.govnih.gov

Nucleophilic Attack: The highly electrophilic episulfonium ion is then rapidly attacked by a nucleophile (such as water, or nucleophilic sites on proteins and DNA). nih.gov

Studies comparing the degradation of various sulfur mustards have shown that the specific structure influences the reaction rate. For instance, in reactions with certain decontaminants, the time required for complete degradation varies among different analogs, reflecting subtle differences in their intrinsic reactivity. tandfonline.com Similarly, hydrolysis kinetics are a key aspect of their reactivity profile. acs.org In the absence of other nucleophiles, these compounds react with water, but in a biological context, they readily alkylate nucleophilic moieties in cellular components. nih.gov

The use of CEMS as a model compound has provided significant insights into how sulfur mustards damage biological systems at a molecular level. The primary mechanism of toxicity is the alkylation of cellular macromolecules, particularly DNA and proteins. nih.govrsc.org

The electrophilic episulfonium ion generated from CEMS reacts preferentially with nucleophilic sites on these macromolecules. nih.gov In the context of DNA, the most extensively studied target, the N7 position of guanine (B1146940) residues is a primary site of alkylation. nih.govnih.gov To a lesser extent, the N3 position of adenine (B156593) is also targeted. nih.govnih.gov This addition of an alkyl group to a DNA base is known as the formation of a DNA adduct.

The process involves the episulfonium ion intermediate reacting with the nucleophilic nitrogen atom on a guanine base, forming a stable covalent bond and creating a mono-adduct, specifically a 7-(methylthioethyl)-guanine adduct. nih.govnih.gov While CEMS can only form this type of monoadduct, the study of its formation is critical for understanding the initial step of DNA damage caused by all sulfur mustards. nih.gov This initial damage, if not repaired, can disrupt essential cellular processes like DNA replication and transcription, leading to mutations and cell death. nih.gov

Development of Nucleophilic Scavengers and Antagonists for Related Electrophiles

The electrophilic nature of the episulfonium ion intermediate from CEMS and related compounds presents a therapeutic opportunity: the use of "scavenger" molecules. sdstate.edu These scavengers are potent nucleophiles designed to react with and neutralize the electrophilic mustard species before they can damage critical cellular targets. nih.govsdstate.edu Research in this area often uses CEMS and its close analog CEES as test compounds.

A variety of compounds containing thiol and amine functional groups have been investigated for their scavenging potential due to their strong nucleophilic character. sdstate.eduacs.org An ideal scavenger would possess high reactivity toward the mustard's episulfonium ion while exhibiting low toxicity to the organism. sdstate.edu

Several promising classes of nucleophilic scavengers have been identified:

Thiopurines: Compounds like 2,6-dithiopurine (B145636) (DTP) have shown significant promise. nih.govnih.govnih.gov DTP reacts readily with the episulfonium ions from both CEMS and CEES. nih.govnih.gov Studies have demonstrated that DTP can effectively block the toxicity and mutagenicity induced by these mustard analogs in human cell cultures by preventing the alkylation of cellular macromolecules. nih.gov At near-neutral pH, thiopurines have been found to be much more effective scavengers of mustard electrophiles than other low-molecular-weight thiols like N-acetyl cysteine and glutathione. nih.gov

Thiodiamines: Methimazole (MIZ), an FDA-approved drug, has been identified as a highly effective scavenger for CEES. acs.org Its thiodiamine functional group, which combines thiol and amine characteristics, reacts with the episulfonium ion at the sulfur atom, neutralizing the agent's reactivity. acs.org Methimazole has been shown to reduce cytotoxicity and apoptosis in cells exposed to CEES. acs.org

Other Thiols and Amines: A range of other nucleophiles have been tested. While some, like ethanethiol (B150549) and ethylamine, showed promise in mitigating the toxic effects of CEES, others, such as thioacetic acid, proved to be counterproductive, exacerbating toxicity despite being highly nucleophilic. acs.org

The development of these scavengers provides a potential strategy to mitigate the harmful effects following exposure to sulfur mustards. sdstate.edu By intercepting the reactive electrophile, these compounds can reduce the extent of macromolecular damage, thereby decreasing both acute toxicity and long-term consequences like mutagenesis. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-chloroethyl methyl sulfide, and how can purity be optimized?

  • Methodology : The compound is synthesized via nucleophilic substitution or chlorination. A classic method involves reacting methanethiol with paraldehyde in the presence of HCl, yielding 45% product with bp 50–53°C (94 mm Hg) . Purity is enhanced by controlling stoichiometry, using anhydrous MgSO₄ to absorb water, and fractional distillation under reduced pressure. NMR (δ 1.82 doublet for CH₃Cl, 2.25 singlet for SCH₃) and refractive index (nD²⁵ 1.4746) confirm identity .

Q. How can spectroscopic techniques characterize this compound?

  • Methodology : Use ¹H NMR to identify the methyl groups: SCH₃ (singlet at δ 2.25) and CH₂Cl (quartet at δ 5.13 for the chiral center, split by adjacent CH₃Cl) . IR spectroscopy detects C-S (650–700 cm⁻¹) and C-Cl (550–750 cm⁻¹) stretches. GC-MS validates molecular weight (122.63 g/mol) and fragmentation patterns .

Q. What factors influence the stability of this compound under storage conditions?

  • Methodology : Stability tests under varying temperatures (4°C to 40°C) and humidity levels show hydrolysis susceptibility due to the C-Cl bond. Degradation products (e.g., methyl sulfide or ethanol derivatives) are monitored via TLC or HPLC. Store in inert atmospheres (N₂/Ar) with desiccants to prolong shelf life .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the interaction of this compound with mineral surfaces?

  • Methodology : Molecular dynamics (MD) and DFT calculate adsorption energies on sulfide ores. For example, O-butylS-(1-chloroethyl)carbonodithioate, a derivative, shows higher interaction energy (−45.2 kJ/mol) with chalcopyrite vs. pyrite (−12.3 kJ/mol) due to sulfur-metal orbital overlap . Software like Materials Studio optimizes molecular geometry and simulates surface binding .

Q. What mechanistic insights explain the regioselectivity of sulfide chlorination to form this compound?

  • Methodology : Chlorination with N-chlorosuccinimide (NCS) in CCl₄ proceeds via a chlorosulfonium ion intermediate. The more acidic β-hydrogen (adjacent to S) is abstracted, favoring 1-chloroethyl products. Hammett σ⁺ correlations (ρ = +1.0) confirm electron-deficient transition states . Isotopic labeling (D₂O quenching) and kinetic studies validate the mechanism .

Q. How can ab initio calculations resolve contradictions in the stability of 1-chloroethyl cation isomers?

  • Methodology : MP4SDTQ/6-311G(2df,p) calculations show the 1-chloroethyl cation is 4.3 kcal/mol more stable than the chloronium ion. Vibrational frequency analysis (MP2/6-311G(d,p)) identifies transition states (27.8 kcal/mol barrier) and validates experimental IR spectra . Discrepancies in ΔHf (3.9 vs. 5.6 kcal/mol experimentally) arise from thermal corrections .

Q. What challenges arise in optimizing flotation performance of this compound derivatives for low-grade ores?

  • Methodology : Design homologs (e.g., GC-I collector) using the "homology principle" to balance hydrophobicity and selectivity. Flotation tests on chalcopyrite/pyrite mixtures (pH 8–10) show recovery improvements (85% Cu vs. 40% Fe) with 100 g/ton dosage. Confocal microscopy visualizes adsorption density, while XPS confirms chemisorption via S–Cu bonds .

Data Contradiction Analysis

Q. Why do reported yields for this compound synthesis vary (45–63%) across studies?

  • Analysis : Variations stem from reactant purity (e.g., paraldehyde vs. formaldehyde), solvent choice (polar aprotic vs. chlorinated), and workup methods. Lower yields (45%) occur with aqueous quenching due to hydrolysis, while anhydrous conditions (MgSO₄) improve efficiency .

Q. How do discrepancies in DFT-calculated vs. experimental interaction energies affect collector design?

  • Analysis : Overestimated DFT adsorption energies (e.g., −50 kJ/mol vs. −45 kJ/mol experimentally) may neglect solvation effects. Calibrate simulations with experimental contact angle measurements or adsorption isotherms to refine force fields .

Methodological Recommendations

  • Synthesis : Prioritize anhydrous conditions and inline NMR monitoring to reduce byproducts .
  • Computational Modeling : Use hybrid functionals (e.g., B3LYP) with dispersion corrections for accurate adsorption energy predictions .
  • Flotation Testing : Combine microflotation with ToF-SIMS to correlate collector performance with surface coverage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.